Benzene, 1-hexadecyloxy)-4-methoxy-
Description
1-Hexadecoxy-4-methoxybenzene (CAS: 20743-99-1) is a benzene derivative with the molecular formula C₂₃H₄₀O₂ and a molecular weight of 348.56 g/mol . Its structure features a hexadecyloxy chain (C₁₆H₃₃O–) at the 1-position and a methoxy group (–OCH₃) at the 4-position of the aromatic ring. The long alkyl chain confers significant lipophilicity, making the compound poorly soluble in polar solvents but highly compatible with nonpolar matrices. Collision cross-section data (predictive) and gas-phase ion energetics have been reported, supporting its characterization via mass spectrometry .
Properties
CAS No. |
20743-99-1 |
|---|---|
Molecular Formula |
C23H40O2 |
Molecular Weight |
348.6 g/mol |
IUPAC Name |
1-hexadecoxy-4-methoxybenzene |
InChI |
InChI=1S/C23H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-25-23-19-17-22(24-2)18-20-23/h17-20H,3-16,21H2,1-2H3 |
InChI Key |
ZRBCTBULZAOUQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Standard Protocol
The synthesis begins with 4-methoxyphenol (CAS No. 150-76-5), which is deprotonated using a strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an anhydrous polar aprotic solvent like acetone or dichloromethane (DCM). The resulting phenoxide ion reacts with 1-bromohexadecane (hexadecyl bromide) via an SN₂ mechanism to form the desired ether:
Key Parameters:
-
Solvent: Anhydrous DCM or acetone ensures optimal solubility of both the phenolic substrate and the alkyl halide.
-
Temperature: Reactions are typically conducted under reflux (40–60°C for DCM).
-
Reaction Time: 6–24 hours, depending on the base and solvent.
-
Yield: Reported yields range from 65% to 85% after purification.
Microwave-Assisted Optimization
Recent advancements employ microwave irradiation to accelerate the reaction. A study by Wu et al. demonstrated that microwave heating (75 W, 100–105°C) reduces the reaction time to 5–45 minutes while maintaining yields above 70%. This method minimizes side reactions such as alkyl halide elimination.
Alternative Synthetic Pathways
Ullmann-Type Coupling for Challenging Substrates
While less common, Ullmann coupling has been explored for synthesizing hindered aromatic ethers. This copper-catalyzed reaction couples aryl halides with alcohols but requires higher temperatures (100–200°C) and specialized ligands. For 1-(hexadecyloxy)-4-methoxybenzene, this method is less efficient due to the steric bulk of the hexadecyl chain.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enable reactions in biphasic systems (e.g., water-DCM). This approach enhances the solubility of ionic intermediates and is particularly useful for large-scale syntheses.
Purification and Characterization
Isolation Techniques
Post-synthesis purification is critical due to the compound’s high molecular weight (348.56 g/mol) and lipophilicity:
Spectroscopic Data
-
IR (KBr): Peaks at 1240 cm⁻¹ (C-O-C asymmetric stretch) and 2850–2950 cm⁻¹ (C-H stretch of alkyl chain).
-
¹H NMR (CDCl₃): δ 6.85 (d, 2H, aromatic), 3.80 (s, 3H, OCH₃), 3.95 (t, 2H, OCH₂), 1.25–1.45 (m, 28H, alkyl chain), 0.88 (t, 3H, CH₃).
Industrial-Scale Production Considerations
Solvent and Reagent Selection
Patent WO2020144093A1 highlights the use of halogenated solvents (e.g., chlorobenzene) and Lewis acids (e.g., BF₃) to improve reaction efficiency in continuous-flow systems. The molar ratio of phenoxide to alkyl halide is maintained at 1:1.2 to ensure complete conversion.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-hexadecyloxy)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzene ring can be hydrogenated under high pressure in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid like aluminum chloride.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
Benzene, 1-hexadecyloxy)-4-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Mechanism of Action
The mechanism of action of Benzene, 1-hexadecyloxy)-4-methoxy- involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and dipole-dipole interactions, while the hexadecyloxy group provides hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes and receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-hexadecoxy-4-methoxybenzene with structurally related benzene derivatives, focusing on molecular properties, substituent effects, and applications.
Key Comparative Insights:
Substituent Effects :
- Chain Length : The hexadecyloxy chain in the target compound drastically increases lipophilicity compared to shorter chains (e.g., propenyl in trans-anethole or vinyl in 1-ethenyl-4-methoxybenzene). This property favors applications in micelle formation or lipid bilayer studies .
- Electron-Donating Groups : Methoxy (–OCH₃) substituents in all compounds enhance aromatic ring stability and direct electrophilic substitution to the para position.
Reactivity :
- The vinyl group in 1-ethenyl-4-methoxybenzene enables polymerization, whereas the trichloroethylidene bridge in methoxychlor contributes to environmental persistence and toxicity .
- The long alkyl chain in 1-hexadecoxy-4-methoxybenzene sterically hinders reactions at the aromatic core, unlike smaller analogs like trans-anethole .
Applications: Surfactants: The target compound’s amphiphilicity contrasts with the non-surfactant uses of methoxychlor (insecticide) or trans-anethole (flavoring). Electronics: The styryl group in 1-methoxy-4-(2-phenylethenyl)benzene enables applications in organic LEDs, unlike the target compound .
Safety :
- Methoxychlor’s ban highlights the toxicity risks of chlorinated aromatic compounds, whereas the target compound’s safety profile remains understudied but likely less hazardous due to the absence of halogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
